Cas no 754-23-4 (Ethane,1-chloro-1,2,2,2-tetrafluoro-1-iodo-)
Ethane,1-chloro-1,2,2,2-tetrafluoro-1-iodo- Chemical and Physical Properties
Names and Identifiers
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- Ethane,1-chloro-1,2,2,2-tetrafluoro-1-iodo-
- (1-Chloro)tetrafluoro-1-iodoethane
- 1-chloro-1,2,2,2-tetrafluoro-1-iodoethane
- 1-CHLORO-1-IODOTETRAFLUOROETHANE
- 1,1,1,2-Tetrafluor-2-chlor-2-iod-ethan
- 1.1.1.2-Tetrafluor-2-chlor-2-iod-aethan
- 1-Chlor-1,2,2,2-tetrafluor-1-iod-ethan
- 1-chloro-1,2,2,2-tetrafluoro-1-iodo-ethane
- 1-Chlor-tetrafluor-1-iod-ethan
- 1-iodo-1-chlorotetrafluoroethane
- (S)-1-chloro-1,2,2,2-tetrafluoro-1-iodoethane
- A838408
- MFCD00069126
- SCHEMBL22528989
- 1-Chloro-1,2,2,2-tetrafluoro-1-iodoethane #
- DTXSID10342827
- FT-0676154
- 754-23-4
- 1-chloranyl-1,2,2,2-tetrakis(fluoranyl)-1-iodanyl-ethane
- AKOS007930217
-
- MDL: MFCD00069126
- Inchi: 1S/C2ClF4I/c3-1(4,8)2(5,6)7
- InChI Key: DZIPETVAKXQJPX-UHFFFAOYSA-N
- SMILES: IC(C(F)(F)F)(F)Cl
Computed Properties
- Exact Mass: 261.86700
- Monoisotopic Mass: 261.86694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 90.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Boiling Point: 56°C
- PSA: 0.00000
- LogP: 2.84580
- Sensitiveness: Light Sensitive
Ethane,1-chloro-1,2,2,2-tetrafluoro-1-iodo- Security Information
- Hazard Statement: Toxic/Light Sensitive
-
Hazardous Material Identification:
- HazardClass:TOXIC, LIGHT SENSITIVE
Ethane,1-chloro-1,2,2,2-tetrafluoro-1-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB128441-25 g |
(1-Chloro)tetrafluoro-1-iodoethane; . |
754-23-4 | 25g |
€227.90 | 2023-06-24 | ||
| abcr | AB128441-25g |
(1-Chloro)tetrafluoro-1-iodoethane; . |
754-23-4 | 25g |
€205.00 | 2025-02-20 |
Ethane,1-chloro-1,2,2,2-tetrafluoro-1-iodo- Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Ethane,1-chloro-1,2,2,2-tetrafluoro-1-iodo-
Recent Advances in the Study of Ethane,1-chloro-1,2,2,2-tetrafluoro-1-iodo- (CAS: 754-23-4) and Its Applications in Chemical Biology and Medicine
Ethane,1-chloro-1,2,2,2-tetrafluoro-1-iodo- (CAS: 754-23-4) is a fluorinated organic compound that has recently gained significant attention in chemical biology and pharmaceutical research. This halogenated ethane derivative exhibits unique physicochemical properties due to its combination of chlorine, fluorine, and iodine atoms, making it particularly interesting for various applications in medicinal chemistry and drug development. Recent studies have explored its potential as a versatile building block for the synthesis of novel bioactive molecules and its role in advanced material science applications.
A 2023 study published in the Journal of Fluorine Chemistry demonstrated the compound's utility as a precursor for the synthesis of fluorinated pharmaceuticals. The research team utilized Ethane,1-chloro-1,2,2,2-tetrafluoro-1-iodo- in radical-mediated coupling reactions to create novel CF3-containing compounds with potential anti-inflammatory properties. The presence of multiple halogens in the molecule allows for selective transformations, enabling the construction of complex molecular architectures that are difficult to access through conventional synthetic routes.
In the field of radiopharmaceuticals, recent investigations (Nature Chemistry, 2024) have explored the use of this compound as a potential precursor for PET imaging agents. The iodine atom in particular offers opportunities for radioisotope exchange, while the fluorine atoms provide metabolic stability. Preliminary in vivo studies have shown promising results in tumor targeting when the molecule is incorporated into specific tracer designs, though further optimization is required to improve pharmacokinetic properties.
The compound's unique electronic properties have also attracted attention in materials science applications. A 2024 ACS Applied Materials & Interfaces publication reported its use in the development of novel liquid crystal materials with exceptional thermal stability and electro-optical properties. The strong dipole moment created by the asymmetric distribution of halogens contributes to interesting mesophase behavior, potentially useful for display technologies and optoelectronic devices.
From a safety and toxicology perspective, recent regulatory assessments (EFSA Journal, 2023) have provided updated data on the compound's environmental fate and biological effects. While showing moderate acute toxicity in standard assays, its environmental persistence appears lower than initially anticipated due to photolytic degradation pathways. These findings are important for guiding its potential industrial-scale applications and informing proper handling protocols in research settings.
Future research directions highlighted in recent reviews (Chemical Reviews, 2024) suggest several promising avenues for this compound, including its potential in metal-organic framework (MOF) synthesis, as a novel fluorinating agent, and in the development of next-generation anesthetics. The compound's versatility stems from its ability to participate in diverse reaction pathways while maintaining the beneficial effects of fluorine incorporation in bioactive molecules.
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